molecular formula C20H21ClN2O4 B2386847 5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 378752-27-3

5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No. B2386847
CAS RN: 378752-27-3
M. Wt: 388.85
InChI Key: JANOVBGUJVVQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H21ClN2O4 and its molecular weight is 388.85. The purity is usually 95%.
BenchChem offers high-quality 5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Synthesis Applications

The research conducted by Guizzardi et al. (2000) on the smooth synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles via photolysis demonstrates the versatility of compounds related to the one in photochemical reactions. The study highlights the process's high regio- and chemoselectivity, which is rationalized through the heterolytic cleavage of the C–Cl bond in the triplet state of aniline derivatives. This methodology suggests potential applications for our compound in developing photochemically active materials and reactions with precise control over product formation (Guizzardi et al., 2000).

Computational Chemistry and Molecular Design

Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative and performed a comprehensive computational study on it, which included spectroscopic analyses and quantum chemical calculations. The insights from this research can be applied to our compound, especially in understanding its electronic structure and predicting reactivity patterns. The computational tools used offer a pathway to designing molecules with tailored properties for specific applications, indicating the compound's relevance in the field of molecular design and computational chemistry (Singh et al., 2014).

Material Science and Engineering

The study of structurally diverse libraries through alkylation and ring closure reactions, as explored by Roman (2013) using a ketonic Mannich base derived from 2-acetylthiophene, showcases the potential for generating a wide array of compounds from similar starting materials. This research implies that derivatives like our compound could be pivotal in synthesizing new materials with diverse structural features, contributing significantly to material science and engineering (Roman, 2013).

Synthetic Organic Chemistry

The work by Louroubi et al. (2019) on synthesizing a new penta-substituted pyrrole derivative and its structural characterization provides insights into the synthetic versatility of pyrrole derivatives. This area of research is critical for developing new synthetic methodologies and compounds that can serve as building blocks in organic synthesis. The study emphasizes the importance of our compound in exploring new reactions and pathways in synthetic organic chemistry (Louroubi et al., 2019).

properties

IUPAC Name

2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c1-22(2)10-4-11-23-17(13-6-8-14(21)9-7-13)16(19(25)20(23)26)18(24)15-5-3-12-27-15/h3,5-9,12,17,25H,4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANOVBGUJVVQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.